molecular formula C18H16N2O B5765377 N-(2-methyl-4-quinolinyl)-2-phenylacetamide

N-(2-methyl-4-quinolinyl)-2-phenylacetamide

Cat. No. B5765377
M. Wt: 276.3 g/mol
InChI Key: JQTXPKJQHBHFPF-UHFFFAOYSA-N
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Description

N-(2-methyl-4-quinolinyl)-2-phenylacetamide, commonly known as MQPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MQPA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA has been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MQPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it exhibits potent biological activity, making it an ideal candidate for studying the mechanism of action and potential therapeutic applications. However, there are also some limitations to using MQPA in lab experiments. For example, it may have off-target effects that can complicate the interpretation of results. Additionally, it may not be suitable for use in certain experiments due to its chemical properties.

Future Directions

There are several future directions for research on MQPA. One area of interest is the development of MQPA-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of MQPA and its potential off-target effects. Another area of interest is the development of new synthesis methods for MQPA that are more efficient and cost-effective. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MQPA to determine its potential as a therapeutic agent.

Synthesis Methods

MQPA can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most commonly used method for synthesizing MQPA is the Mannich reaction, which involves the condensation of 2-methyl-4-quinolinecarboxaldehyde, phenylacetonitrile, and formaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure MQPA.

Scientific Research Applications

MQPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MQPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, MQPA has been shown to inhibit the activity of monoamine oxidase, an enzyme implicated in the development of Parkinson's disease.

properties

IUPAC Name

N-(2-methylquinolin-4-yl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-11-17(15-9-5-6-10-16(15)19-13)20-18(21)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTXPKJQHBHFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylquinolin-4-yl)-2-phenylacetamide

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